Product packaging for 4-(Methylamino)piperidine-4-carboxamide(Cat. No.:CAS No. 84100-51-6)

4-(Methylamino)piperidine-4-carboxamide

Katalognummer: B3359160
CAS-Nummer: 84100-51-6
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: FWHRLKTXFMRLDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(Methylamino)piperidine-4-carboxamide (CAS 84100-51-6) is a piperidine-based chemical building block of high interest in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Recent scientific studies have highlighted its central role in a potent class of piperidine carboxamides investigated as antimalarial agents . These inhibitors selectively target the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5), demonstrating potent anti-malarial activity, oral efficacy in animal models, and a low propensity for generating resistance, thereby presenting a promising path for new antimalarial combination therapies . Furthermore, structurally related piperidine-4-carboxamide derivatives have shown significant promise in oncology research, exhibiting potent anti-angiogenic effects that block tumor vascularization and demonstrating DNA cleavage activity in biological assays . The piperidine ring is a privileged scaffold in pharmaceuticals, found in over twenty classes of drugs, underscoring the broad utility of this compound in synthetic efforts . Provided as a powder, this product is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N3O B3359160 4-(Methylamino)piperidine-4-carboxamide CAS No. 84100-51-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(methylamino)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-9-7(6(8)11)2-4-10-5-3-7/h9-10H,2-5H2,1H3,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHRLKTXFMRLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCNCC1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232982
Record name 4-(Methylamino)piperidine-4-carboxamide
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Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84100-51-6
Record name 4-(Methylamino)-4-piperidinecarboxamide
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Record name 4-(Methylamino)piperidine-4-carboxamide
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Record name 4-(Methylamino)piperidine-4-carboxamide
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Record name 4-(methylamino)piperidine-4-carboxamide
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Advanced Analytical and Spectroscopic Characterization of 4 Methylamino Piperidine 4 Carboxamide and Its Analogs

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 4-(methylamino)piperidine-4-carboxamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) spectroscopy of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the assignment of each proton to its position in the structure. For instance, the protons of the methyl group on the nitrogen would appear as a singlet, while the protons on the piperidine (B6355638) ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The protons of the primary amide and the secondary amine would be identifiable by their characteristic chemical shifts and exchangeability with deuterium (B1214612) oxide (D₂O).

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms. For example, the carbonyl carbon of the amide group would appear at a significantly downfield chemical shift compared to the sp³ hybridized carbons of the piperidine ring and the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This data is predicted and may vary from experimental values.

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
C=O-~178
C4-~58
CH₂ (Piperidine)~1.5 - 2.0 (m), ~2.8 - 3.2 (m)~35-45
N-CH₃~2.4 (s)~30
NH (Amine)Broad singlet-
NH₂ (Amide)Broad singlet-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The presence of N-H stretching vibrations from the primary amide and secondary amine would be observed in the region of 3400-3200 cm⁻¹. A strong absorption band around 1680-1640 cm⁻¹ would be indicative of the C=O stretching vibration of the primary amide (Amide I band). The N-H bending vibration of the amide (Amide II band) would typically appear around 1640-1550 cm⁻¹. C-N stretching vibrations from the amine and amide groups would also be present in the fingerprint region.

Table 2: Characteristic IR Absorption Bands for this compound Data is representative for this class of compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amide (R-CONH₂)N-H Stretch3400-3200 (two bands)
Secondary Amine (R₂NH)N-H Stretch3350-3310
Carbonyl (C=O)C=O Stretch (Amide I)1680-1640
Amine/AmideN-H Bend (Amide II)1640-1550
C-H (Aliphatic)C-H Stretch2950-2850

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₇H₁₅N₃O, the expected monoisotopic mass is approximately 157.1215 g/mol . cymitquimica.com

MS analysis would show a molecular ion peak ([M]⁺) or, more commonly in techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at an m/z corresponding to the molecular weight of the compound plus the mass of a proton. The fragmentation pattern observed in the mass spectrum can provide further structural information.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming the molecular formula. nih.gov

Chromatographic Methods for Purity and Enantiomeric Analysis

Chromatographic techniques are essential for determining the purity of this compound and for separating enantiomers if a chiral center is present in its analogs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For purity analysis of this compound, a reversed-phase HPLC method is often employed. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis of purity.

For analogs of this compound that are chiral, chiral HPLC is the method of choice for enantiomeric analysis. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for the determination of enantiomeric excess (ee).

Table 3: Representative HPLC Method Parameters for Analysis of Piperidine Carboxamide Analogs

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or Gradient elution (e.g., 5-95% B over 15 min)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength or Mass Spectrometry (LC-MS)
Column Temperature Ambient or controlled (e.g., 30 °C)

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar functional groups and hydrogen bonding capabilities, GC analysis can be performed after derivatization. Derivatization with silylating agents, for example, can increase the volatility and thermal stability of the compound, making it amenable to GC analysis. GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for purity assessment and identification of volatile impurities.

Chiral Chromatography for Enantiomeric Purity Determination

The molecular structure of this compound lacks a chiral center. A chiral center, typically a carbon atom bonded to four different substituent groups, is a prerequisite for enantiomerism, where molecules exist as non-superimposable mirror images. As this compound is achiral, it does not have enantiomers. Consequently, chiral chromatography, a technique specifically designed to separate enantiomers, is not an applicable method for determining the purity of this particular compound.

However, for analogs of this compound that do possess chiral centers, chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining enantiomeric purity. For instance, in the analysis of chiral piperidin-3-amine (B1201142) derivatives, a pre-column derivatization technique is often employed to introduce a chromophore into the molecules, facilitating their detection by UV detectors. A common derivatizing agent is p-toluenesulfonyl chloride (PTSC). The separation of the resulting diastereomers is then typically achieved on a chiral stationary phase, such as a Chiralpak AD-H column, using a mobile phase like ethanol (B145695) containing a small percentage of an amine modifier, such as diethylamine. The resolution between the enantiomers is a critical parameter, with a value greater than 4.0 indicating excellent separation.

X-ray Crystallography for Solid-State Structure Determination

Single crystal X-ray diffraction (SCXRD) provides the most definitive structural information. Studies on various piperidine-4-carboxamide analogs consistently show that the piperidine ring adopts a chair conformation, which is the most stable arrangement for six-membered rings.

For example, the crystal structure of two alanylpiperidine analogs, ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate (I) and 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid (II), have been determined. researchgate.net Both compounds were found to crystallize as racemic mixtures. researchgate.net The crystallographic data for these analogs are summarized in the table below.

ParameterCompound ICompound II
Chemical FormulaC₁₉H₂₈N₂O₅SC₁₇H₂₄N₂O₅S
Crystal SystemTriclinicMonoclinic
Space GroupP-1P2₁/n
a (Å)8.2345 (2)10.9934 (2)
b (Å)10.1569 (3)12.0084 (3)
c (Å)13.3101 (4)14.1557 (3)
α (°)86.196 (1)90
β (°)77.052 (1)106.331 (1)
γ (°)71.368 (1)90
Volume (ų)1022.01 (5)1790.96 (7)
Z24
Data sourced from a study on alanylpiperidine analogues. researchgate.net

In another study, the crystal structure of 4-diphenylcarbamyl-N-methylpiperidine methobromide, a carbamate (B1207046) analog, revealed the presence of two conformers in the crystal lattice. nih.gov In one conformer, the ester group is in an equatorial position relative to the piperidine ring, while in the other, it is in an axial position. nih.gov This highlights the conformational flexibility that can exist even in the solid state.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a pharmaceutical compound can exhibit different physicochemical properties, including solubility, melting point, and stability, which can significantly impact its bioavailability and shelf-life.

Detailed polymorphism and crystal habit studies for this compound and its close analogs are not extensively reported in the scientific literature. However, general principles of polymorphism in piperidine-containing compounds can be discussed. For instance, a study on the effect of temperature and pressure on the crystal structure of piperidine itself showed that it exists in a single crystalline phase between 2 K and 255 K and up to pressures of 2.77 GPa, with no phase transitions observed under these conditions. nih.gov The piperidine molecules were found to form chains through N-H···N hydrogen bonds. nih.gov

The crystallization conditions, such as the choice of solvent, temperature, and cooling rate, can significantly influence which polymorphic form is obtained. For example, in the case of ritonavir (B1064), a complex molecule containing a piperidine moiety, rapid cooling from solutions in acetone, ethyl acetate, acetonitrile, and toluene (B28343) yielded a metastable polymorph, whereas crystallization from ethanol produced the stable form. whiterose.ac.uk The crystal habit, which refers to the external shape of a crystal, is also influenced by the crystallization conditions. The study on ritonavir noted that the use of apolar solvents resulted in crystals with a higher aspect ratio. whiterose.ac.uk While these findings are for a more complex system, they underscore the importance of thoroughly investigating the crystallization behavior of any new pharmaceutical compound.

Molecular Interactions and Biological Target Engagement Studies in Vitro/preclinical Focus

Investigation of Molecular Mechanism of Action in Cellular and Subcellular Systems

The versatility of the 4-(methylamino)piperidine-4-carboxamide scaffold allows for its incorporation into molecules targeting a range of biological entities, from enzymes to cell surface receptors.

Derivatives of this compound have been extensively studied as inhibitors of various kinases, which are pivotal in cellular signaling and are often dysregulated in diseases such as cancer.

One area of significant research has been the development of inhibitors for Protein Kinase B (PKB, also known as Akt). The 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide structure, which contains the core this compound moiety, has been identified as a potent and selective ATP-competitive inhibitor of PKB. nih.gov These compounds have demonstrated nanomolar potency and significant selectivity for PKB over the closely related kinase PKA. nih.gov The 4-amino group of the piperidine (B6355638) ring is crucial for forming key interactions with the hinge region of the kinase domain. nih.gov

Another important target is the p21-activated kinase 4 (PAK4). A series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives incorporating a 4-(methylamino)piperidin-1-yl)methanone "tail" have been designed and synthesized. acs.org These compounds have shown potent and selective inhibition of PAK4 over PAK1. acs.org The piperidine moiety plays a critical role in positioning the molecule within the ATP-binding pocket of the kinase. acs.org

The inhibitory activities of representative compounds from these studies are summarized in the table below.

Target EnzymeCompound TypeRepresentative CompoundInhibition Constant (Ki)Selectivity
PAK46-Chloro-4-aminoquinazoline-2-carboxamide derivative250.016 µM172-fold vs PAK1
PAK16-Chloro-4-aminoquinazoline-2-carboxamide derivative252.750 µM
PKB4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide28Not specified (potent)~24-fold vs PKA
PKA4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide28Less potent than for PKB

While direct receptor binding assays for this compound itself are not extensively reported, structurally related compounds have been investigated for their interaction with G-protein coupled receptors (GPCRs). For instance, a series of analogues based on a 4-(2-aminoethyl)piperidine core, which shares structural similarities, were identified as agonists for the Trace Amine-Associated Receptor 1 (TAAR1). nih.gov The piperidine core was found to be a novel scaffold for TAAR1 modulation. nih.gov This suggests that the this compound scaffold could also be a valuable starting point for designing ligands that target GPCRs.

As a consequence of their enzyme-inhibiting properties, derivatives of this compound can effectively modulate cellular signaling pathways. The PKB/Akt inhibitors, for example, have been shown to disrupt the PI3K-PKB-mTOR pathway, which is crucial for cell proliferation and survival and is often hyperactivated in cancer. nih.gov By inhibiting PKB, these compounds can block downstream signaling events, leading to the inhibition of tumor cell growth. nih.govebi.ac.uk

Similarly, the PAK4 inhibitors can regulate the PAK4-directed downstream signaling pathways. This has been demonstrated to inhibit the migration and invasion of tumor cells in vitro. acs.org

Protein-Ligand Interaction Analysis

The study of protein-ligand interactions provides a deeper understanding of the molecular basis for the biological activity of this compound derivatives.

Detailed binding kinetics and thermodynamic data for the interaction of this compound derivatives with their target proteins are crucial for understanding the affinity and stability of the complex. While specific thermodynamic parameters (ΔG, ΔH, ΔS) are not always reported in initial discovery studies, the inhibition constants (Ki) and IC50 values provide a measure of the binding affinity.

The following table summarizes the reported binding affinity data for some derivatives.

Compound ClassTargetParameterValue
6-Chloro-4-aminoquinazoline-2-carboxamidePAK4Ki0.016 µM (for compound 25)
6-Chloro-4-aminoquinazoline-2-carboxamidePAK4Kd (SPR)0.016 µM (for compound 25)
6-Chloro-4-aminoquinazoline-2-carboxamidePAK1Ki2.750 µM (for compound 25)
tert-butyl 4-(methylamino)piperidine-1-carboxylateβ-secretaseIC5015.4 nM
tert-butyl 4-(methylamino)piperidine-1-carboxylateAcetylcholinesteraseKi0.17 µM

Note: The data for β-secretase and acetylcholinesterase are for a related compound, tert-butyl 4-(methylamino)piperidine-1-carboxylate, which shares the core piperidine structure.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, leading to a change in the receptor's response to the endogenous ligand. wikipedia.org While there are no specific studies identifying this compound as an allosteric modulator, its structural features make it a plausible candidate for incorporation into such molecules. The piperidine scaffold is found in compounds that act as allosteric modulators for various receptors. nih.gov The development of allosteric modulators is an attractive therapeutic strategy as they can offer greater selectivity and a more nuanced control over receptor function compared to traditional orthosteric ligands. rsc.org

Cellular Assays for Investigating Compound Effects

Cellular assays are a cornerstone of preclinical research, providing insights into a compound's activity within a biological context. These assays can help determine if a compound can cross the cell membrane, engage its intended target, and elicit a cellular response.

Cell-Based Target Engagement Assays

Cell-based target engagement assays are designed to confirm that a compound interacts with its intended protein target within a cellular environment. A variety of techniques, such as the Cellular Thermal Shift Assay (CETSA), can be employed to measure the stabilization of a target protein upon ligand binding.

A thorough review of scientific literature reveals a notable absence of published studies that have specifically utilized cell-based target engagement assays to evaluate "this compound." While numerous studies have employed these methods to characterize other piperidine-containing molecules, no such data is currently available for the compound .

Mechanistic Cell Proliferation Assays (non-therapeutic context)

Mechanistic cell proliferation assays are used to understand how a compound affects cell growth and division. These assays can distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects and can provide clues about the compound's mechanism of action. Common methods include the measurement of DNA synthesis (e.g., BrdU incorporation) or metabolic activity (e.g., MTT or resazurin reduction).

Despite the widespread use of such assays in chemical biology and drug discovery, there is no publicly available research detailing the effects of "this compound" in mechanistic cell proliferation assays. The scientific record lacks data on its impact on the growth and viability of any cell lines.

Comparative Analysis with Known Biological Probes and Reference Compounds

To contextualize the activity of a novel compound, it is often compared to well-characterized biological probes or reference compounds with known targets and mechanisms of action. This comparative analysis can help to infer potential targets and pathways for the new molecule.

The absence of biological data for "this compound" precludes any comparative analysis with known biological probes. While the broader piperidine-4-carboxamide scaffold is present in compounds targeting a range of proteins—including calpain, the proteasome, and various kinases—it is not scientifically sound to extrapolate these activities to the specific, un-derivatized "this compound" without direct experimental evidence. Research on related but distinct molecules has shown that small structural modifications can lead to significant changes in biological activity and target selectivity. For instance, various derivatives of piperidine carboxamide have been investigated as calpain inhibitors, antimalarial agents targeting the proteasome, and inhibitors of Anaplastic Lymphoma Kinase (ALK). However, these findings are specific to the studied derivatives and cannot be directly attributed to "this compound".

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Structural Modifications and Their Impact on Molecular Interaction

Systematic modifications of the 4-(methylamino)piperidine-4-carboxamide core have provided significant insights into its interaction with biological targets. Researchers have explored substitutions on the piperidine (B6355638) ring, variations of the methylamino group, and alterations to the carboxamide moiety to delineate the structural requirements for desired biological effects.

The piperidine ring serves as a central scaffold, and substitutions at various positions can significantly alter a compound's activity and properties. For instance, in the development of inhibitors for hepatitis C virus (HCV) assembly, exploration around the piperidine ring was a key part of the SAR investigation. nih.gov The synthesis of analogs with modifications on the piperidine ring helped in understanding the spatial and electronic requirements for optimal antiviral activity. nih.gov

In a different context, studies on pyrimidine-4-carboxamides as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors demonstrated the importance of piperidine ring substituents. The introduction of a phenyl group at the 3-position of the piperidine ring, for example, led to a significant increase in inhibitory potency. nih.govacs.org This highlights how even subtle changes to the piperidine core can have a profound impact on biological activity.

Table 1: Impact of Piperidine Ring Modifications on Biological Activity

Compound Class Modification Observed Effect Reference
HCV Assembly InhibitorsGeneral exploration of piperidine ring substituentsModulated antiviral potency nih.gov
NAPE-PLD InhibitorsIntroduction of a 3-phenyl substituent3-fold increase in inhibitory potency nih.govacs.org
Antifungal AgentsN-substitution with various aliphatic and aromatic groupsSignificant influence on antifungal activity mdpi.com

The position and substitution pattern of the amino group on the piperidine ring are critical determinants of biological activity. In the case of 4-aminopiperidines developed as antifungal agents, the presence of the amino group at the 4-position was a foundational element of the active chemotype. mdpi.com Further modifications to this amino group, such as N-alkylation or N-acylation, have been shown to modulate activity in various compound series.

For example, in the context of inhibitors of Mycobacterium tuberculosis MenA, the terminal basic amine, a feature related to the methylamino group, was identified as a crucial component for activity. nih.gov The nature of the substituent on this nitrogen atom can influence factors such as basicity (pKa) and the ability to form key hydrogen bonds with the target protein.

The carboxamide group at the 4-position of the piperidine ring is another key site for modification. Altering the substituents on the carboxamide nitrogen can impact a molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability.

In the development of piperidine-4-carboxamides as anti-Mycobacterium abscessus agents, modifications to the carboxamide portion were part of the strategy to optimize the lead compound. nih.gov These changes aimed to enhance the interaction with the DNA gyrase target. nih.gov Similarly, in the design of triple reuptake inhibitors, the carboxamide moiety of 4-benzylpiperidine (B145979) carboxamides was a focal point for structural variation to modulate inhibitory activity against serotonin, norepinephrine, and dopamine (B1211576) transporters. biomolther.org

Identification of Key Pharmacophores and Ligand Efficiency Metrics

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For piperidine-based compounds, common pharmacophoric features often include a basic nitrogen, a hydrogen bond donor or acceptor (from the carboxamide), and a hydrophobic region.

In a study on piperidine-3-carboxamide derivatives, a pharmacophore model (AHPRRR) was developed which successfully explained the differences in activity between stereoisomers. nih.gov This model highlighted the importance of specific hydrogen bond acceptors, hydrophobic groups, and ring features for senescence-inducing activity in melanoma cells. nih.gov Ligand efficiency (LE) and other related metrics are also valuable in SAR studies to assess the binding efficiency of a compound relative to its size.

Analysis of Stereochemical Effects on Activity and Selectivity

Stereochemistry can play a pivotal role in the activity and selectivity of this compound derivatives, particularly when chiral centers are introduced. For instance, in the study of NAPE-PLD inhibitors, the stereochemistry of a 3-phenylpiperidine (B1330008) substituent was critical. The (S)-enantiomer, when combined with an (S)-3-hydroxypyrrolidine group, resulted in the most potent compound, demonstrating a 10-fold increase in activity compared to other diastereomers. nih.govacs.org This underscores the importance of a specific three-dimensional orientation for optimal interaction with the enzyme's active site.

Similarly, for piperidine-3-carboxamide based melanoma senescence inducers, the S-configuration was found to be significantly more active than the R-configuration, a difference that was well-explained by the developed pharmacophore model. nih.gov

Table 2: Stereochemical Effects on Biological Activity

Compound Class Chiral Center More Active Enantiomer Observed Effect Reference
NAPE-PLD Inhibitors3-Phenylpiperidine(S)10-fold increase in potency nih.govacs.org
Melanoma Senescence InducersPiperidine-3-carboxamide(S)Significantly higher activity nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models provide a mathematical correlation between the chemical structure and biological activity of a series of compounds. These models are valuable tools for predicting the activity of novel analogs and for gaining insights into the structural features that drive potency.

For piperidine analogs, QSAR models have been successfully developed. For instance, a QSAR study on piperine (B192125) analogs as efflux pump inhibitors identified key descriptors such as partial negative surface area and molecular shadow that correlated with inhibitory activity. nih.gov In another example, 3D-QSAR models were constructed for β-carboline derivatives containing a piperidine moiety, which helped in designing novel compounds with potential inhibitory activity against lung cancer cells. dntb.gov.ua These models often use descriptors related to electronic, steric, and hydrophobic properties to quantify the impact of structural changes on activity. researchgate.net The development of robust QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.govdntb.gov.ua

Computational Chemistry and Molecular Modeling of 4 Methylamino Piperidine 4 Carboxamide

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 4-(methylamino)piperidine-4-carboxamide, and its potential biological target, typically a protein or enzyme.

Binding mode analysis involves the detailed examination of the docked poses of this compound within the active site of a target protein. This analysis identifies the key intermolecular interactions that stabilize the ligand-protein complex. For a compound with the structural features of this compound, several types of interactions would be anticipated. The piperidine (B6355638) ring can engage in hydrophobic interactions with nonpolar residues of the target's binding pocket. nih.gov The carboxamide and methylamino groups are capable of forming hydrogen bonds, acting as both hydrogen bond donors and acceptors, with appropriate residues in the active site. nih.govmdpi.com

For instance, in studies of related piperidine-4-carboxamide derivatives, molecular docking has revealed crucial hydrogen bonding and hydrophobic interactions with key active-site residues of their respective targets. mdpi.com These interactions are fundamental to the inhibitory activity of the compounds. A hypothetical docking study of this compound would likely show the amide and secondary amine functionalities forming specific hydrogen bond networks, while the piperidine scaffold orients itself to maximize favorable van der Waals contacts. The precise nature of these interactions would, of course, depend on the specific topology and amino acid composition of the target's active site.

A theoretical interaction profile for this compound with a hypothetical kinase active site is presented below:

Interaction TypePotential Interacting Group on LigandPotential Interacting Residue on Target
Hydrogen Bond Donor-NH of carboxamide, -NH of methylaminoAsp, Glu, Gln, Asn, Ser, Thr, main-chain carbonyl
Hydrogen Bond AcceptorCarbonyl oxygen of carboxamideLys, Arg, His, Gln, Asn, Ser, Thr, main-chain amide
Hydrophobic InteractionPiperidine ringAla, Val, Leu, Ile, Phe, Trp, Met, Pro

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com When a lead compound like a piperidine-4-carboxamide derivative shows promise, virtual screening can be employed to find other compounds with potentially higher affinity or better selectivity. mdpi.comnih.gov

In the context of this compound, a pharmacophore model could be developed based on its key structural features and their putative interactions with a target. This model would define the essential spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. This pharmacophore could then be used to screen large compound databases to identify molecules that match the model. mdpi.com Alternatively, structure-based virtual screening would involve docking a library of compounds into the active site of the target protein to rank them based on their predicted binding affinity. researchgate.net This approach can help in identifying novel scaffolds or derivatives of this compound with improved properties.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.commdpi.com This allows for the assessment of the conformational flexibility of the ligand and the stability of its binding to the target.

This compound possesses conformational flexibility primarily due to the piperidine ring, which can adopt various chair and boat conformations, and the rotatable bonds of the methylamino and carboxamide substituents. MD simulations can explore the conformational landscape of the isolated molecule in solution, providing insights into the relative populations of different conformers. nih.gov Understanding the preferred conformations of the ligand in its unbound state is crucial, as the bioactive conformation (the conformation it adopts when bound to the target) is often a low-energy conformer.

The simulation would typically involve placing the molecule in a box of solvent (e.g., water) and integrating Newton's equations of motion for all atoms in the system. Analysis of the simulation trajectory would reveal the most populated conformational states and the energy barriers between them.

MD simulations of the this compound-protein complex, starting from a docked pose, are essential to validate the binding mode and assess its stability over time. nih.govnih.gov These simulations can reveal whether the key interactions predicted by docking are maintained throughout the simulation. nih.gov Fluctuations in the ligand's position and orientation within the binding site can be monitored to calculate the root-mean-square deviation (RMSD), providing a measure of binding stability. A stable binding mode is typically characterized by a low and stable RMSD for the ligand.

Furthermore, MD simulations can uncover subtle but important dynamic phenomena, such as the role of water molecules in mediating ligand-protein interactions or conformational changes in the protein upon ligand binding. nih.gov The free energy of binding can also be estimated from MD simulations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a more accurate prediction of binding affinity than docking scores alone. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure, properties, and reactivity of a molecule. nih.gov These methods are computationally more intensive than molecular mechanics-based approaches like docking and MD but offer a higher level of theory and accuracy for certain properties.

For this compound, quantum chemical calculations, often employing Density Functional Theory (DFT), can be used to determine a range of properties. nih.gov These include the optimization of the molecular geometry to find the most stable conformation, the calculation of the distribution of electron density, and the determination of the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.org

The electrostatic potential surface can be calculated to identify the electron-rich and electron-poor regions of the molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. This information is valuable for understanding its reactivity and potential metabolic fate. Furthermore, quantum chemical methods can be used to calculate spectroscopic properties, such as NMR chemical shifts, which can aid in the structural elucidation of the compound and its derivatives. nih.gov

A summary of the types of data that can be generated for this compound using quantum chemical calculations is provided in the table below:

Calculated PropertySignificance
Optimized Molecular GeometryProvides the most stable 3D structure and bond lengths/angles.
Mulliken/NBO Atomic ChargesIndicates the distribution of charge on each atom, highlighting polar regions. semanticscholar.org
Frontier Molecular Orbitals (HOMO/LUMO)The energies of these orbitals relate to the molecule's reactivity and electronic properties.
Molecular Electrostatic Potential (MEP)Visualizes the charge distribution and predicts sites for intermolecular interactions. nih.gov
Thermodynamic PropertiesCalculation of enthalpy, entropy, and Gibbs free energy of formation. nih.gov
NMR Chemical ShiftsPrediction of 1H and 13C NMR spectra to aid in structural confirmation. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comresearchgate.net It is widely applied in pharmaceutical research to predict molecular properties, study reaction mechanisms, and analyze crystalline structures. mdpi.comnih.gov For this compound, DFT calculations can provide profound insights into its molecular geometry, electronic stability, and reactivity. researchgate.net

A DFT analysis, often employing a functional like B3LYP with a basis set such as 6-31G*, can be used to optimize the molecule's geometry to its lowest energy state. semanticscholar.org This process yields precise information on bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental to understanding the molecule's three-dimensional conformation, which in turn governs its ability to interact with biological targets.

Furthermore, DFT calculations can determine various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. These calculations can also reveal the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-poor, which is essential for predicting sites of interaction. mdpi.com

Table 1: Predicted Geometric and Electronic Properties of this compound via DFT (Note: These are representative values based on DFT calculations of similar piperidine derivatives and are for illustrative purposes.)

ParameterValue
Optimized Total Energy (Specific value in Hartrees would be generated by the calculation)
HOMO Energy (e.g., -6.5 eV)
LUMO Energy (e.g., 2.1 eV)
HOMO-LUMO Gap (e.g., 8.6 eV)
Dipole Moment (e.g., 3.2 Debye)
Selected Bond Length (C-N, piperidine ring) (e.g., 1.46 Å)
Selected Bond Angle (C-N-C, piperidine ring) (e.g., 111.5°)

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a valuable visualization tool in computational chemistry that illustrates the charge distribution on the van der Waals surface of a molecule. walisongo.ac.idproteopedia.org It is instrumental in predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins and nucleic acids. proteopedia.org The map is colored to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, attractive to positive charges), while blue signifies areas of positive electrostatic potential (electron-poor, attractive to negative charges). Green and yellow represent intermediate, or neutral, potential. walisongo.ac.id

For this compound, an ESP map would reveal distinct features:

Negative Potential (Red): The oxygen atom of the carboxamide group, being highly electronegative, would be the center of a strong negative potential. This region is a primary hydrogen bond acceptor site.

Positive Potential (Blue): The hydrogen atoms of the primary amide (-CONH2) and the secondary amine (-NHCH3) would exhibit positive potential. These sites act as hydrogen bond donors. The hydrogen on the piperidine nitrogen would also contribute to a positive potential region.

Neutral/Intermediate Potential (Green/Yellow): The carbon atoms of the piperidine ring and the methyl group would form the more neutral regions of the molecule, contributing to hydrophobic or van der Waals interactions.

Understanding these electrostatic features is critical for predicting the molecule's binding orientation within a receptor active site. researchgate.net

Table 2: Representative Electrostatic Potential Values at Atomic Nuclei (Note: These values are illustrative and would be derived from a specific ESP calculation.)

AtomRepresentative ESP Value (kcal/mol)Role
Carboxamide Oxygen (O)-55Hydrogen Bond Acceptor
Amide Nitrogen (N of -CONH2)-30Hydrogen Bond Donor Site
Amine Nitrogen (N of -NHCH3)-25Hydrogen Bond Donor/Acceptor
Piperidine Nitrogen (N)-20Hydrogen Bond Acceptor
Amide Hydrogens (H of -CONH2)+40Hydrogen Bond Donor
Amine Hydrogen (H of -NHCH3)+35Hydrogen Bond Donor

Pharmacophore Modeling and De Novo Design Strategies

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Pharmacophore modeling is a cornerstone of drug design, used to identify new compounds with potential biological activity. nih.govnih.gov The key features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and charged centers. nih.gov

The structure of this compound provides several key pharmacophoric features:

Hydrogen Bond Donors (HBD): The two hydrogens on the primary amide and the hydrogen on the secondary amine.

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide and the lone pairs on the three nitrogen atoms.

Hydrophobic/Aliphatic Feature (HY): The piperidine ring itself can engage in hydrophobic interactions.

These features can be used to construct a pharmacophore model. This model can then be used to screen large virtual libraries of compounds to find other molecules that share the same spatial arrangement of these features, potentially leading to the discovery of novel active compounds. nih.gov

In de novo design, this compound can serve as a scaffold or starting fragment. Computational programs can use this core structure and systematically add new functional groups or linkers to "grow" new molecules within the constraints of a target receptor's binding site. The piperidine-4-carboxamide core provides a rigid and well-defined anchor from which to explore new chemical space. nih.gov

Table 3: Pharmacophoric Features of this compound

Feature TypeSpecific GroupNumber of Features
Hydrogen Bond AcceptorCarboxamide Oxygen1
Hydrogen Bond AcceptorPiperidine Nitrogen1
Hydrogen Bond AcceptorMethylamino Nitrogen1
Hydrogen Bond AcceptorCarboxamide Nitrogen1
Hydrogen Bond DonorCarboxamide -NH22
Hydrogen Bond DonorMethylamino -NH1
Aliphatic HydrophobicPiperidine Ring1

Advanced Ligand-Based and Structure-Based Design Methodologies

Building upon the foundational understanding from DFT and pharmacophore modeling, more advanced computational strategies can be employed to refine and optimize ligands based on the this compound scaffold.

Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based methods are invaluable. Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of analogues of this compound. By correlating changes in molecular descriptors (e.g., electronic, steric, hydrophobic properties) with changes in biological activity, a predictive QSAR model can be developed. This model can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources.

Structure-Based Design: When the 3D structure of the target protein is available, structure-based design becomes a powerful tool. researchgate.net Molecular docking simulations can be used to predict the most likely binding mode of this compound within the active site of a receptor. nih.gov These simulations score different poses based on factors like intermolecular forces, providing insight into the key interactions driving binding affinity. nih.gov For example, studies on related piperidine-4-carboxamide derivatives have successfully used molecular docking and molecular dynamics (MD) simulations to understand their binding to targets like secretory glutaminyl cyclase and CCR5. nih.govnih.govnih.gov MD simulations can further refine the docked pose and assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. nih.gov These insights allow for the rational design of modifications to the scaffold to enhance binding potency and selectivity. researchgate.net

Applications As Research Probes and Tools in Chemical Biology

Utilization in Investigating Specific Biochemical Pathways (non-therapeutic context)

The piperidine-4-carboxamide scaffold is a recognized pharmacophore, and its derivatives have been instrumental in the study of various enzymes and receptor systems. While direct studies using 4-(Methylamino)piperidine-4-carboxamide in a non-therapeutic context are not prominent in the literature, its role as a chemical building block is critical. Researchers often utilize such foundational molecules to synthesize libraries of related compounds. These libraries are then screened in high-throughput assays to identify molecules that interact with specific proteins or pathways. This approach allows for the elucidation of structure-activity relationships (SAR), providing insights into the molecular requirements for binding and modulation of a biological target.

For instance, derivatives of piperidine-4-carboxamide have been explored as inhibitors for enzymes like secretory glutaminyl cyclase, which is involved in the formation of pyroglutamate-amyloid-beta peptides. nih.gov While the goal of such research is often therapeutic, the initial investigations in isolated enzyme systems contribute to a fundamental understanding of the enzyme's active site and mechanism of action.

Development of Labeled Probes for Imaging and Detection in Research Models

The development of labeled probes is a cornerstone of chemical biology, enabling the visualization and tracking of biological molecules and processes in real-time. The piperidine (B6355638) scaffold is well-suited for the attachment of reporter groups, such as fluorophores or radioisotopes, without drastically altering its core binding properties.

Although specific examples of labeled this compound are not readily found, the synthesis of labeled piperidine derivatives is a common practice. For example, custom antibody labeling services are available for related compounds like N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide, indicating the feasibility and interest in creating such probes for research purposes. biosynth.com The synthesis of fluorinated piperidines and their subsequent use in creating radiolabeled tracers for positron emission tomography (PET) imaging further underscores the utility of this chemical class in developing research tools.

Application in Preclinical Research Models (e.g., cell lines, in vitro enzyme systems, non-human in vivo models for mechanistic studies)

Preclinical research models are essential for studying the effects of chemical compounds on biological systems in a controlled environment. The piperidine-4-carboxamide scaffold has been evaluated in various such models.

While specific studies detailing the use of this compound in model organisms for non-therapeutic pathway elucidation are scarce, research on its derivatives provides valuable insights. For example, studies on piperidine-4-carboxamide derivatives in mice have been conducted to evaluate their biological activities. researchgate.net Although these studies often have a therapeutic endpoint, the methodologies and initial findings can contribute to a broader understanding of how this class of compounds interacts with a whole-organism system, including its metabolism and distribution, which is fundamental knowledge for any research application.

The primary application of compounds like this compound in a research context is often as a precursor or a reference compound in studies involving isolated biological systems. These can include:

In Vitro Enzyme Assays: As a fragment or scaffold, it can be used in screening campaigns to identify new modulators of enzyme activity.

Cell-Based Assays: Derivatives are frequently tested in various cell lines to understand their effects on cellular processes. For example, piperidine-4-carboxamide derivatives have been shown to affect cell cycle progression. fishersci.com Such studies, even when aimed at discovering anti-cancer agents, provide fundamental information about the cellular pathways that can be modulated by this chemical scaffold.

The table below summarizes the types of preclinical models where piperidine-4-carboxamide derivatives have been studied, offering a proxy for the potential research applications of this compound.

Research ModelApplication of Piperidine-4-Carboxamide DerivativesResearch Focus
Isolated Enzymes Screening for inhibitors of kinases (e.g., Akt) and cyclases. nih.govnih.govUnderstanding enzyme kinetics and structure-activity relationships.
Cell Lines Evaluation of effects on cell proliferation and cell cycle. fishersci.comElucidating cellular signaling pathways.
Animal Models (Mice) Assessment of in vivo activity and basic pharmacological properties. researchgate.netInvestigating compound behavior in a complex biological system.

Contribution to Understanding Fundamental Biological Processes

The synthesis and study of compounds based on the this compound scaffold contribute to our understanding of fundamental biological processes by providing tools to dissect molecular interactions. The development of selective inhibitors for enzymes like protein kinase B (Akt) from piperidine-4-carboxamide precursors is a prime example. nih.gov While the ultimate goal may be therapeutic, the creation of such selective tools allows researchers to probe the specific roles of these enzymes in signaling cascades, cellular metabolism, and survival pathways in a non-therapeutic research setting.

By providing a versatile and modifiable chemical structure, this compound and its related compounds serve as foundational elements in the chemical biologist's toolkit, enabling the exploration and manipulation of complex biological systems.

Q & A

Basic: What synthetic methodologies are employed for the laboratory-scale synthesis of 4-(Methylamino)piperidine-4-carboxamide?

Answer:
The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

  • Amide bond formation : Reacting 4-methylaminopiperidine with activated carboxylic acid derivatives (e.g., carbodiimide coupling agents like EDCI/HOBt) under anhydrous conditions .
  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect the methylamino moiety during synthesis, followed by acidic deprotection (e.g., TFA) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Critical parameters : pH control during amidation, inert atmosphere (N₂/Ar) to prevent oxidation, and monitoring via TLC/HPLC .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the piperidine ring conformation, methylamino group (-NHCH₃), and carboxamide (-CONH₂) signals. For example, the carboxamide proton appears as a broad singlet near δ 6.5–7.0 ppm .
  • Mass Spectrometry (HRMS) : ESI-HRMS to confirm molecular weight (theoretical C₇H₁₅N₃O: 157.12 g/mol) and detect impurities .
  • X-ray Crystallography : Resolves bond angles and stereochemistry; critical for resolving ambiguities in chiral centers .

Basic: What biological mechanisms are commonly investigated for this compound?

Answer:

  • Enzyme inhibition : Assays (e.g., fluorescence polarization) to study interactions with kinases or proteases, focusing on IC₅₀ values .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) using tritiated analogs to determine Kᵢ values .
  • Cellular uptake : LC-MS/MS quantification in cell lysates to assess permeability and efflux ratios (Caco-2/PAMPA models) .

Advanced: How can researchers address low in vivo bioavailability observed in preclinical studies?

Answer:

  • Structural modifications : Introduce hydrophilic linkers (e.g., polyethylene glycol) to the carboxamide group to enhance solubility .
  • Prodrug strategies : Convert the carboxamide to a hydrolyzable ester (e.g., pivaloyloxymethyl) for improved absorption .
  • Pharmacokinetic optimization : Use cassette dosing in rodent models to screen derivatives for AUC and t₁/₂ improvements .

Key challenge : Balancing solubility with target affinity. Computational tools (e.g., COSMO-RS) predict logP/logD values to guide modifications .

Advanced: How to resolve contradictions between in vitro activity and in vivo efficacy data?

Answer:

  • Metabolite profiling : LC-HRMS to identify active/inactive metabolites in plasma (e.g., N-demethylation or oxidation products) .
  • Off-target screening : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
  • Tissue distribution studies : Quantitative whole-body autoradiography (QWBA) in rodents to correlate tissue concentrations with efficacy .

Example : If in vitro IC₅₀ = 10 nM but in vivo ED₅₀ = 100 mg/kg, investigate plasma protein binding (equilibrium dialysis) or efflux transporter involvement (e.g., P-gp inhibition assays) .

Advanced: What computational approaches predict interactions between this compound and biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Glide to model binding poses in target active sites (e.g., kinase ATP pockets) .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD/RMSF analysis) .
  • QSAR modeling : Train models on analogs’ IC₅₀ data using MOE descriptors (e.g., topological polar surface area, H-bond donors) .

Validation : Co-crystallization with target proteins (e.g., PDB deposition) to confirm predicted interactions .

Advanced: How to optimize reaction yields for large-scale (>10 g) synthesis?

Answer:

  • DoE (Design of Experiments) : Use JMP or MODDE to optimize parameters (temperature, stoichiometry, solvent ratios). For example, a central composite design for amidation reaction .
  • Continuous flow chemistry : Tubular reactors with immobilized catalysts (e.g., Pd/C for hydrogenation steps) to improve reproducibility .
  • In-line analytics : PAT tools (ReactIR/Raman) to monitor reaction progression and minimize byproducts .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose to pH 1–13 buffers, H₂O₂, and light (ICH Q1A guidelines). Analyze via HPLC-UV for degradation products .
  • Plasma stability assays : Incubate with human/rodent plasma (37°C, 1–24 h) and quantify intact compound via LC-MS/MS .
  • Solid-state stability : DSC/TGA to assess hygroscopicity and polymorph transitions under accelerated conditions (40°C/75% RH) .

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